Cas no 2005712-51-4 (5-(trifluoromethyl)pyridazine-3-sulfonamide)

5-(Trifluoromethyl)pyridazine-3-sulfonamide is a fluorinated heterocyclic compound featuring a pyridazine core substituted with a trifluoromethyl group and a sulfonamide moiety. This structure imparts unique physicochemical properties, including enhanced lipophilicity and metabolic stability, making it valuable in pharmaceutical and agrochemical research. The trifluoromethyl group contributes to electron-withdrawing effects, potentially improving binding affinity in target interactions. The sulfonamide functionality offers versatility for further derivatization, enabling applications in drug discovery and material science. Its well-defined synthetic route ensures consistent purity and scalability. This compound is particularly useful in the development of bioactive molecules, where its structural motifs can modulate pharmacokinetic and pharmacodynamic profiles.
5-(trifluoromethyl)pyridazine-3-sulfonamide structure
2005712-51-4 structure
Product name:5-(trifluoromethyl)pyridazine-3-sulfonamide
CAS No:2005712-51-4
MF:C5H4F3N3O2S
Molecular Weight:227.16436958313
CID:4633388

5-(trifluoromethyl)pyridazine-3-sulfonamide 化学的及び物理的性質

名前と識別子

    • 3-Pyridazinesulfonamide, 5-(trifluoromethyl)-
    • 5-(trifluoromethyl)pyridazine-3-sulfonamide
    • インチ: 1S/C5H4F3N3O2S/c6-5(7,8)3-1-4(11-10-2-3)14(9,12)13/h1-2H,(H2,9,12,13)
    • InChIKey: ICRDLTWGXVVXBQ-UHFFFAOYSA-N
    • SMILES: C1(S(N)(=O)=O)=NN=CC(C(F)(F)F)=C1

5-(trifluoromethyl)pyridazine-3-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-384099-0.25g
5-(trifluoromethyl)pyridazine-3-sulfonamide
2005712-51-4 95.0%
0.25g
$721.0 2025-03-16
Chemenu
CM421795-1g
5-(trifluoromethyl)pyridazine-3-sulfonamide
2005712-51-4 95%+
1g
$1662 2023-03-24
Enamine
EN300-384099-2.5g
5-(trifluoromethyl)pyridazine-3-sulfonamide
2005712-51-4 95.0%
2.5g
$2856.0 2025-03-16
Aaron
AR01BJ2X-50mg
5-(trifluoromethyl)pyridazine-3-sulfonamide
2005712-51-4 95%
50mg
$490.00 2023-12-14
A2B Chem LLC
AW16461-50mg
5-(trifluoromethyl)pyridazine-3-sulfonamide
2005712-51-4 95%
50mg
$391.00 2024-04-20
A2B Chem LLC
AW16461-500mg
5-(trifluoromethyl)pyridazine-3-sulfonamide
2005712-51-4 95%
500mg
$1231.00 2024-04-20
Aaron
AR01BJ2X-5g
5-(trifluoromethyl)pyridazine-3-sulfonamide
2005712-51-4 95%
5g
$5836.00 2023-12-14
Aaron
AR01BJ2X-2.5g
5-(trifluoromethyl)pyridazine-3-sulfonamide
2005712-51-4 95%
2.5g
$3952.00 2023-12-14
1PlusChem
1P01BIUL-1g
5-(trifluoromethyl)pyridazine-3-sulfonamide
2005712-51-4 95%
1g
$1655.00 2025-03-19
Enamine
EN300-384099-1.0g
5-(trifluoromethyl)pyridazine-3-sulfonamide
2005712-51-4 95.0%
1.0g
$1458.0 2025-03-16

5-(trifluoromethyl)pyridazine-3-sulfonamide 関連文献

5-(trifluoromethyl)pyridazine-3-sulfonamideに関する追加情報

5-(Trifluoromethyl)Pyridazine-3-Sulfonamide: A Comprehensive Overview

The compound with CAS No 2005712-51-4, commonly referred to as 5-(trifluoromethyl)pyridazine-3-sulfonamide, is a highly specialized chemical entity that has garnered significant attention in the fields of organic synthesis and materials science. This compound is notable for its unique structure, which combines a pyridazine ring system with a trifluoromethyl substituent and a sulfonamide group. The combination of these functional groups imparts distinctive electronic and steric properties, making it a valuable molecule for various applications.

Recent studies have highlighted the potential of 5-(trifluoromethyl)pyridazine-3-sulfonamide in the development of advanced materials, particularly in the realm of optoelectronics. The pyridazine ring system is known for its aromatic stability and conjugation capabilities, which are further enhanced by the electron-withdrawing trifluoromethyl group. This makes the compound an excellent candidate for use in light-emitting diodes (LEDs) and other electronic devices where high efficiency and stability are required. Researchers have demonstrated that incorporating this compound into organic semiconductors can significantly improve charge transport properties and device performance.

In addition to its electronic applications, 5-(trifluoromethyl)pyridazine-3-sulfonamide has also been explored for its potential in medicinal chemistry. The sulfonamide group is known for its ability to form hydrogen bonds, which can enhance bioavailability and target specificity. Recent investigations have focused on its role as a scaffold for designing novel drug candidates, particularly in the treatment of inflammatory diseases. The trifluoromethyl group contributes to the molecule's lipophilicity, which is crucial for crossing biological membranes and interacting with target proteins.

The synthesis of 5-(trifluoromethyl)pyridazine-3-sulfonamide involves a multi-step process that typically begins with the preparation of pyridazine derivatives. The introduction of the trifluoromethyl group is achieved through electrophilic substitution reactions, while the sulfonamide functionality is introduced via nucleophilic substitution or coupling reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yields.

From a structural perspective, 5-(trifluoromethyl)pyridazine-3-sulfonamide exhibits a planar geometry due to the aromatic nature of the pyridazine ring. The trifluoromethyl group at position 5 introduces steric hindrance and electron-withdrawing effects, which influence the molecule's reactivity and stability. Computational studies have revealed that these effects can be fine-tuned by modifying substituents on the pyridazine ring or altering the sulfonamide group, offering vast possibilities for chemical diversification.

Despite its promising applications, 5-(trifluoromethyl)pyridazine-3-sulfonamide also presents challenges in terms of scalability and environmental impact. Researchers are actively exploring greener synthesis routes and recycling strategies to address these concerns. For instance, the use of biodegradable solvents and catalysts has been proposed to minimize waste generation during production.

In conclusion, 5-(trifluoromethyl)pyridazine-3-sulfonamide represents a cutting-edge chemical entity with diverse applications across multiple disciplines. Its unique structure, combined with recent advancements in synthesis and application development, positions it as a key player in future technological innovations. As research continues to unfold, this compound is expected to contribute significantly to fields ranging from electronics to medicine.

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